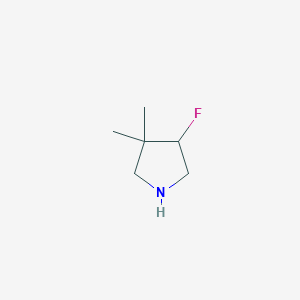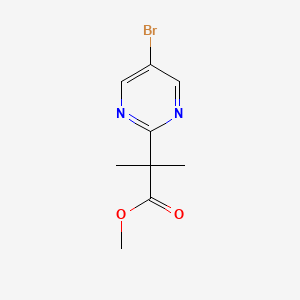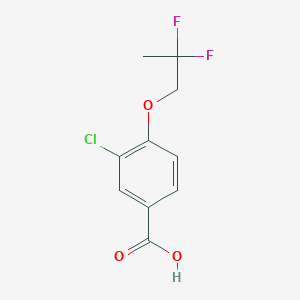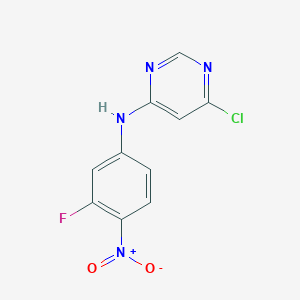
6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine, or 6-Cl-N-FNP, is an organic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in water and other organic solvents. 6-Cl-N-FNP has found a variety of applications in scientific research, ranging from drug discovery to biochemical and physiological studies.
Applications De Recherche Scientifique
Antitumor Drug Synthesis : 6-Chloropyrimidine-4-amine is used in the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for many antitumor drugs and small molecular inhibitors of anti-tumor agents. This process involves acylation and nucleophilic substitution, with the structures of intermediates confirmed through MS and 1H NMR (Gan et al., 2021).
Synthesis and Pharmacological Screening : A study focusing on the synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines, including 6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine, reported anti-inflammatory activity in some of the synthesized compounds. This highlights its potential in pharmacological applications (Kumar et al., 2017).
Stereospecific Synthesis : The compound has been used in the stereospecific synthesis of tetrahydropteridine C6-stereoisomers. This process involves the condensation of chiral N1-protected vicinal diamines derived from amino acids with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, followed by several steps including oxidative cyclization and reduction (Bailey et al., 1992).
Antibacterial Activity : Compounds synthesized from 6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine have shown excellent antibacterial activity against various bacteria such as V. cholerae, S. aureus, β-hemolytic Streptococcus, and others. This indicates its potential in developing antibacterial agents (Thanusu et al., 2010).
Quantum Chemical Characterization : Research on hydrogen bonding sites in pyrimidine compounds derivatives using quantum chemistry methods identified the major hydrogen bonding site in pyrimidine derivatives, which includes 6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine. This study is crucial in understanding the chemical properties of these compounds (Traoré et al., 2017).
Propriétés
IUPAC Name |
6-chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4O2/c11-9-4-10(14-5-13-9)15-6-1-2-8(16(17)18)7(12)3-6/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDSINDEXVWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=CC(=NC=N2)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-fluoro-4-nitrophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



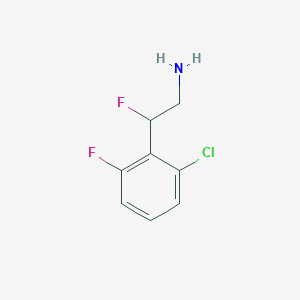
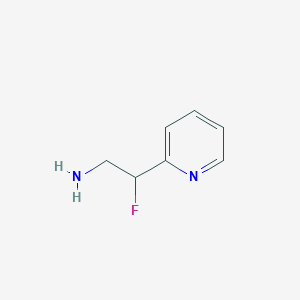
![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1472488.png)





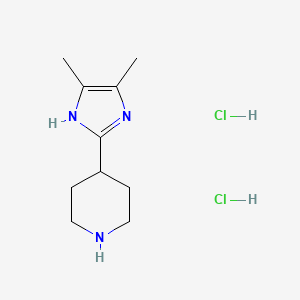
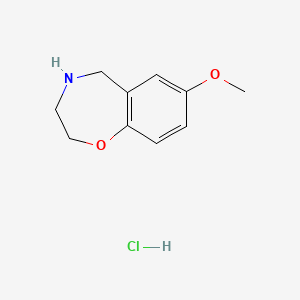
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)
